

Elucidating the Structure of 1-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-methyl-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazol-5-amine is a heterocyclic amine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its pyrazole core is a key pharmacophore found in numerous pharmaceuticals and agrochemicals, making the definitive elucidation of its structure paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the analytical data and methodologies required to confirm the structure of **1-methyl-1H-pyrazol-5-amine**.

Molecular and Physicochemical Properties

The fundamental properties of **1-methyl-1H-pyrazol-5-amine** are summarized in the table below.

Property	Value
Molecular Formula	C ₄ H ₇ N ₃
Molecular Weight	97.12 g/mol
CAS Number	1192-21-8

Spectroscopic Data for Structure Confirmation

While a complete set of published spectra for **1-methyl-1H-pyrazol-5-amine** is not readily available, the following sections detail the expected spectroscopic characteristics based on data from closely related derivatives. This information provides a strong foundation for researchers to confirm the structure of their synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is a critical tool for identifying the key functional groups and their connectivity in **1-methyl-1H-pyrazol-5-amine**. Based on the analysis of related compounds, the following proton signals are anticipated:

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity
N-CH ₃	~3.6	Singlet
H-4 (pyrazole ring)	~5.4	Doublet
H-3 (pyrazole ring)	~7.2	Doublet
-NH ₂	Broad singlet	

Note: The chemical shift of the amine protons (-NH₂) can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for the carbon atoms in **1-methyl-1H-pyrazol-5-amine** are as follows:

Carbon Assignment	Expected Chemical Shift (δ, ppm)
N-CH ₃	~35
C-4	~85
C-3	~140
C-5	~150

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of **1-methyl-1H-pyrazol-5-amine** is expected to show the following characteristic absorption bands:

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3400 - 3200	Two bands for the primary amine
C-H Stretch (sp ³)	3000 - 2850	N-methyl group
C-H Stretch (sp ²)	3150 - 3050	Pyrazole ring C-H
C=N Stretch	1650 - 1550	Pyrazole ring
N-H Bend	1650 - 1580	Primary amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **1-methyl-1H-pyrazol-5-amine**, the molecular ion peak [M]⁺ is expected at m/z 97. Common fragmentation patterns for pyrazoles involve the loss of N₂ and HCN.

Experimental Protocols

Synthesis of 1-methyl-1H-pyrazol-5-amine

A general and adaptable method for the synthesis of 1-aryl-1H-pyrazole-5-amines involves the microwave-assisted reaction of an aryl hydrazine with either 3-aminocrotononitrile or an α-cyanoketone in a dilute acid solution. While this protocol is for aryl derivatives, it can be adapted for the synthesis of **1-methyl-1H-pyrazol-5-amine** by using methylhydrazine.

Materials:

- Methylhydrazine
- 3-Aminocrotononitrile or a suitable α-cyanoketone

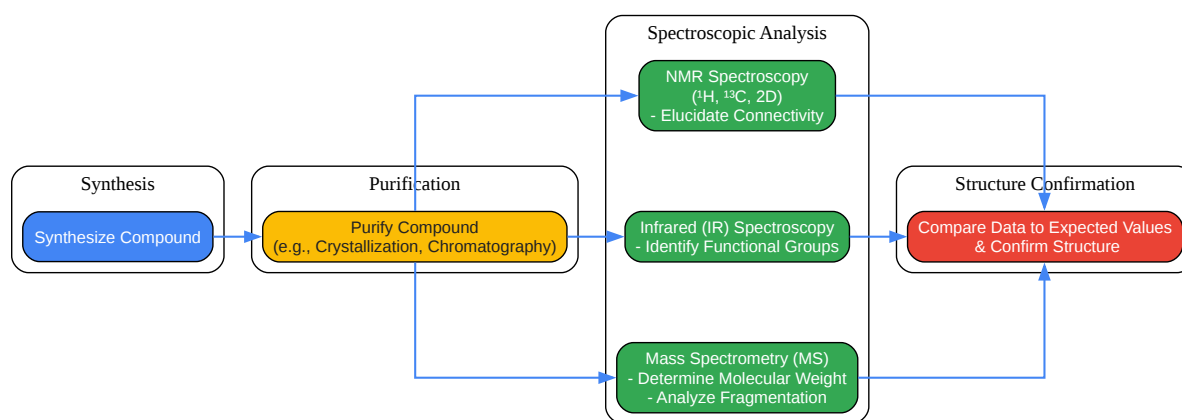
- 1 M Hydrochloric acid
- Microwave reactor vials
- Stir bar
- Microwave reactor

Procedure:

- In a microwave reactor vial equipped with a stir bar, combine methylhydrazine (1 equivalent) and 3-aminocrotononitrile (1 equivalent).
- Add 1 M hydrochloric acid to the vial to achieve the desired concentration.
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at a set temperature and time (optimization may be required).
- After the reaction is complete, cool the vial to room temperature.
- The product can be isolated by vacuum filtration and purified by recrystallization or column chromatography.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized compound like **1-methyl-1H-pyrazol-5-amine** follows a logical progression of analytical techniques.



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A logical workflow for the synthesis and structural elucidation of a chemical compound.

Conclusion

The structural elucidation of **1-methyl-1H-pyrazol-5-amine** relies on a combination of modern spectroscopic techniques. By carefully analyzing the data from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, and comparing it with the expected values derived from known derivatives, researchers can confidently confirm the identity and purity of their synthesized compound. This foundational knowledge is crucial for the subsequent use of this versatile building block in the development of novel pharmaceuticals and agrochemicals.

- To cite this document: BenchChem. [Elucidating the Structure of 1-methyl-1H-pyrazol-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016548#1-methyl-1h-pyrazol-5-amine-structure-elucidation\]](https://www.benchchem.com/product/b016548#1-methyl-1h-pyrazol-5-amine-structure-elucidation)

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